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  • Product: 8-(Chloromethoxy)-5-nitro-quinoline
  • CAS: 1501350-97-5

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 8-(Chloromethoxy)-5-nitroquinoline: A Key Intermediate in Nitroxoline Prodrug Development

Introduction & Chemical Significance 8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) is a highly specialized 1[1]. In modern medicinal chemistry, it is primarily utilized in the pharmaceutical development of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) is a highly specialized 1[1]. In modern medicinal chemistry, it is primarily utilized in the pharmaceutical development of advanced prodrugs for nitroxoline (5-nitroquinolin-8-ol). Nitroxoline is a well-established antibacterial agent that has recently demonstrated2[2].

Despite nitroxoline's in vitro efficacy against cancer cell lines, its clinical translation for oncology is hindered by severe first-pass hepatic metabolism, resulting in a remarkably2[2]. To circumvent this pharmacokinetic bottleneck, researchers employ 8-(chloromethoxy)-5-nitroquinoline to synthesize acyloxymethyl ether prodrugs.

Structural and Physicochemical Profile

The molecular architecture of 8-(chloromethoxy)-5-nitroquinoline consists of three critical domains that dictate its reactivity:

  • The Quinoline Core: Provides the necessary lipophilicity and serves as the primary pharmacophore for metal ion chelation (essential for nitroxoline's mechanism of action).

  • The C5-Nitro Group (-NO₂): A strong electron-withdrawing group that modulates the electronic density of the quinoline ring, enhancing the compound's biological activity and influencing the stability of the ether linkage.

  • The C8-Chloromethoxy Group (-O-CH₂-Cl): The reactive synthetic handle. The highly polarized carbon-chlorine bond is susceptible to nucleophilic substitution (S_N2), making it an ideal substrate for coupling with carboxylate nucleophiles.

Quantitative Chemical Properties

Table 1: Physicochemical data for 8-(Chloromethoxy)-5-nitroquinoline

PropertyValue
IUPAC Name 8-(Chloromethoxy)-5-nitroquinoline
CAS Registry Number 1501350-97-5
Molecular Formula C₁₀H₇ClN₂O₃
Molecular Weight 238.63 g/mol
Structural Class Halogenated Nitroquinoline Ether
Primary Application Synthesis of Nitroxoline Prodrugs

Mechanistic Causality in Prodrug Design

The selection of a chloromethoxy linker is not arbitrary; it is driven by the principles of prodrug activation kinetics. Direct esterification of the C8-phenol of nitroxoline often yields esters that are either too chemically unstable for formulation or too sterically hindered for efficient enzymatic cleavage in vivo.

By utilizing 8-(chloromethoxy)-5-nitroquinoline to attach a carboxylic acid (such as an amino acid derivative), an acyloxymethyl ether is formed. The addition of the methylene spacer (-O-CH₂-O-C(=O)-) creates a substrate that is rapidly recognized by ubiquitous non-specific esterases in the blood and tissues.

Causality of Activation: Upon enzymatic hydrolysis of the ester bond, the resulting hemiacetal intermediate is thermodynamically unstable. It undergoes spontaneous elimination of a formaldehyde molecule, thereby releasing the active nitroxoline payload directly into the systemic circulation.

Activation P1 Acyloxymethyl Ether Prodrug P2 Esterase Cleavage (In Vivo) P1->P2 P3 Hemiacetal Intermediate (Unstable) P2->P3 P4 Spontaneous Elimination (- Formaldehyde) P3->P4 P5 Active Nitroxoline Payload P4->P5

In vivo enzymatic activation pathway of the acyloxymethyl ether prodrug.

Experimental Protocol: Synthesis of Nitroxoline Prodrugs

The following protocol details the coupling of 8-(chloromethoxy)-5-nitroquinoline with L-Boc-proline to generate a highly stable prodrug intermediate, as established in2[2]. This protocol is designed as a self-validating system, utilizing specific reagents to drive the reaction to completion while minimizing side products.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Dissolve 1.5 g (6.3 mmol) of 8-(chloromethoxy)-5-nitroquinoline and 2.02 g (9.4 mmol, 1.5 equiv.) of L-Boc-proline in 15 mL of anhydrous N,N-Dimethylformamide (DMF) at room temperature.

    • Causality: DMF is chosen as a polar aprotic solvent. It effectively dissolves both the organic substrates and the inorganic base, while its high dielectric constant stabilizes the polar transition state of the S_N2 substitution, accelerating the reaction rate.

  • Base Addition and Nucleophilic Substitution: Add 1.73 g (12.6 mmol, 2.0 equiv.) of anhydrous Potassium Carbonate (K₂CO₃) to the stirring solution.

    • Causality: K₂CO₃ acts as a mild, heterogeneous base. It deprotonates the carboxylic acid of L-Boc-proline to form a highly nucleophilic carboxylate anion. A mild base is critical here; stronger bases (like NaOH or alkoxides) could induce premature hydrolysis of the chloromethoxy group or cleave the Boc protecting group.

  • Reaction Incubation: Stir the suspension continuously at room temperature for 3 hours.

    • Self-Validation: The reaction progress must be monitored via Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the 8-(chloromethoxy)-5-nitroquinoline signal confirms the exhaustion of the electrophile.

  • Quenching and Phase Separation: Add 70 mL of distilled water to the reaction mixture.

    • Causality: Water serves a dual purpose. It quenches any unreacted base/intermediates and drastically increases the polarity of the aqueous phase, forcing the highly lipophilic prodrug product out of the DMF solution.

  • Extraction and Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Ethyl acetate selectively partitions the target prodrug from the aqueous DMF/salt mixture, ensuring high recovery and crude purity prior to final crystallization.

Synthesis N1 8-(Chloromethoxy)-5-nitroquinoline (Electrophile) N3 K2CO3 / DMF (Deprotonation & SN2) N1->N3 N2 L-Boc-Proline (Nucleophile) N2->N3 N4 Aqueous Quench & EtOAc Extraction (Phase Separation) N3->N4 N5 Purified Nitroxoline Prodrug (Acyloxymethyl Ether) N4->N5

Synthetic workflow of nitroxoline prodrugs via the chloromethoxy intermediate.

References

  • Title: CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLICATION Source: EPO (European Patent Office) URL: [Link]

Sources

Exploratory

8-(Chloromethoxy)-5-nitroquinoline: A Critical Synthon in the Development of Next-Generation Nitroxoline Prodrugs

Executive Summary The repurposing of established therapeutics is a cornerstone of modern drug development. Nitroxoline (8-hydroxy-5-nitroquinoline), historically utilized as an antibacterial agent for urinary tract infec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The repurposing of established therapeutics is a cornerstone of modern drug development. Nitroxoline (8-hydroxy-5-nitroquinoline), historically utilized as an antibacterial agent for urinary tract infections, has recently demonstrated profound efficacy in inhibiting angiogenesis and suppressing cancer cell growth and invasion[1][2]. However, its clinical translation for oncology is severely bottlenecked by its pharmacokinetic (PK) profile. Due to a severe hepatic first-pass effect, nitroxoline exhibits a remarkably short biological half-life of 1.22 to 1.44 hours, necessitating frequent administration (TID or QID) that reduces patient compliance and increases systemic toxicity[1][2]. Furthermore, the free hydroxyl group makes the active pharmaceutical ingredient (API) highly prone to staining, complicating industrial manufacturing and equipment cleaning[1][3].

To overcome these limitations, pharmaceutical chemists have developed a prodrug strategy utilizing 8-(Chloromethoxy)-5-nitroquinoline as a highly reactive, electrophilic intermediate[1][2]. By masking the problematic hydroxyl group with a cleavable linker, this synthon enables the synthesis of stable, non-staining prodrugs with dramatically improved water solubility, gastrointestinal stability, and extended half-lives[2][3]. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of 8-(Chloromethoxy)-5-nitroquinoline, alongside field-proven protocols for its application in prodrug synthesis.

Physical and Chemical Properties

8-(Chloromethoxy)-5-nitroquinoline is an α -chloro ether derivative of nitroxoline. The introduction of the chloromethoxy group fundamentally alters the physicochemical profile of the molecule, transforming it from a metal-chelating API into a versatile synthetic building block[4][5].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 8-(Chloromethoxy)-5-nitroquinoline
CAS Registry Number 1501350-97-5[4][6]
Molecular Formula C₁₀H₇ClN₂O₃[4]
Molecular Weight 238.63 g/mol [4]
Structural Class Halogenated quinoline ether / α -chloro ether
Electrophilicity Extremely High (Subject to rapid SN​2 displacement)
Industrial Handling Non-staining solid (Superior to parent nitroxoline)[1]
Chemical Reactivity & Causality

The core utility of 8-(Chloromethoxy)-5-nitroquinoline lies in the exceptional reactivity of its chloromethyl ether moiety. In standard alkyl halides, nucleophilic substitution ( SN​2 ) can be sluggish. However, in an α -chloro ether, the adjacent oxygen atom donates electron density via resonance, stabilizing the transition state (imparting oxocarbenium ion character). This stereoelectronic effect lowers the activation energy, allowing the compound to react rapidly with nucleophiles—such as carboxylates or amines—at room temperature. This mild reactivity profile is critical, as it prevents the thermal degradation of sensitive prodrug moieties during synthesis.

The Prodrug Strategy and Pharmacokinetic Workflow

The strategic conversion of nitroxoline into 8-(Chloromethoxy)-5-nitroquinoline allows for the subsequent attachment of solubilizing groups, such as L-Boc proline or isobutyric acid derivatives[1][3]. The resulting acetal/aminal ester linkages are stable during formulation and oral administration but are rapidly cleaved by endogenous non-specific esterases once absorbed into the systemic circulation. This enzymatic cleavage releases formaldehyde and the active nitroxoline API directly into the bloodstream, effectively bypassing the initial rapid hepatic glucuronidation that plagues the parent drug[2].

Pharmacokinetics N1 Nitroxoline (Short half-life, staining) N2 8-(Chloromethoxy)- 5-nitroquinoline (Reactive Synthon) N1->N2 Chloromethylation N3 Nitroxoline Prodrug (Stable, Improved PK) N2->N3 Nucleophilic Substitution N4 In Vivo Cleavage (Endogenous Esterases) N3->N4 Oral/IV Administration N5 Active Nitroxoline (Target Engagement) N4->N5 Intracellular Release

Figure 1: Prodrug strategy workflow converting nitroxoline to its active form via a chloromethoxy intermediate.

Experimental Protocols: Prodrug Synthesis

The following protocol details the coupling of 8-(Chloromethoxy)-5-nitroquinoline with a carboxylic acid nucleophile (L-Boc proline) to generate a prodrug intermediate. This methodology is designed to be a self-validating system, ensuring high yield while preventing the hydrolysis of the sensitive α -chloro ether[1][3].

Reagents and Materials
  • Electrophile: 8-(Chloromethoxy)-5-nitroquinoline (1.5 g, 6.3 mmol)[1]

  • Nucleophile: L-Boc proline (2.02 g, 9.4 mmol, 1.5 eq)[1]

  • Base: Potassium carbonate ( K2​CO3​ ) (1.73 g, 12.6 mmol, 2.0 eq)[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (15 mL)[1]

  • Extraction Solvent: Ethyl acetate (EtOAc)[1]

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Dissolve 1.5 g of 8-(Chloromethoxy)-5-nitroquinoline and 2.02 g of L-Boc proline in 15 mL of anhydrous DMF at room temperature[1].

    • Mechanistic Insight: DMF is chosen as a polar aprotic solvent because it excellently solvates both the organic reactants and the inorganic base, leaving the nucleophilic carboxylate highly exposed and reactive, thereby maximizing the SN​2 reaction rate.

  • Base Addition: Add 1.73 g of anhydrous K2​CO3​ to the stirring solution[1].

    • Mechanistic Insight: K2​CO3​ acts as a mild, heterogeneous base. It is strong enough to deprotonate the carboxylic acid of L-Boc proline ( pKa​≈4−5 ) to form a highly nucleophilic carboxylate anion, but not strong enough to induce unwanted elimination reactions or degrade the sensitive chloromethyl ether.

  • Reaction Propagation: Stir the heterogeneous mixture at room temperature for exactly 3 hours[1].

    • Mechanistic Insight: The inherent reactivity of the oxocarbenium-stabilized transition state allows this reaction to proceed to completion without the need for thermal heating, preserving the integrity of the Boc-protecting group.

  • Quenching: Quench the reaction by adding 70 mL of distilled water[1]. This step crashes out the highly lipophilic prodrug intermediate and dissolves the inorganic salts ( KCl , unreacted K2​CO3​ ).

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate ( 2×50 mL)[1]. Wash the combined organic phases with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

ExperimentalWorkflow S1 Step 1: Dissolution 8-Chloromethoxy-5-nitroquinoline + L-Boc proline in anhydrous DMF S2 Step 2: Base Addition Add K2CO3 (2.0 eq) at Room Temp S1->S2 S3 Step 3: Reaction Stir at Room Temp for 3 hours S2->S3 S4 Step 4: Quenching Add H2O to precipitate/partition S3->S4 S5 Step 5: Extraction Extract with Ethyl Acetate S4->S5

Figure 2: Step-by-step experimental protocol for the synthesis of a nitroxoline prodrug.

Downstream Processing: Crystallization and Industrial Advantages

Following the synthesis of the prodrug intermediate, downstream deprotection and acylation yield the final prodrug API (e.g., ((5-nitroquinolin-8-yl)oxy)methyl-isobutyryl-L-prolinate). A critical advantage of utilizing 8-(Chloromethoxy)-5-nitroquinoline as the starting synthon is the physical nature of the resulting downstream products.

While raw nitroxoline is notoriously difficult to process due to its intense yellow-green staining properties, the prodrugs synthesized via this chloromethoxy intermediate can be isolated into highly stable, non-staining crystal forms (e.g., Crystal Form A and Form B)[1][3]. These crystalline forms exhibit distinct X-ray powder diffraction (XRPD) patterns, possess superior thermodynamic stability, and drastically lower the equipment cleaning requirements during large-scale industrial manufacturing[1][3].

References

  • Title: 8-(Chloromethoxy)
  • Source: European Patent Office (EPO)
  • Title: 8-(chloromethoxy)
  • Title: US20210363165A1 - Nitroxoline prodrug and use thereof Source: Google Patents URL

Sources

Foundational

Engineering Bioavailability: The Mechanism and Application of 8-(Chloromethoxy)-5-nitroquinoline in Prodrug Synthesis

Executive Summary In the landscape of modern drug development, active pharmaceutical ingredients (APIs) frequently exhibit potent in vitro efficacy but fail clinically due to poor physicochemical properties, such as low...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, active pharmaceutical ingredients (APIs) frequently exhibit potent in vitro efficacy but fail clinically due to poor physicochemical properties, such as low aqueous solubility or rapid metabolic clearance. Nitroxoline (5-nitro-8-hydroxyquinoline), a well-established antibacterial and emerging anti-tumor agent, is a classic example of this paradox. To overcome its severe first-pass metabolism and short biological half-life, researchers employ prodrug strategies.

As a Senior Application Scientist, I rely on specialized reagents to engineer these solutions. 8-(Chloromethoxy)-5-nitro-quinoline (CAS: 1501350-97-5) serves as a critical, highly reactive electrophilic linker in organic synthesis. This whitepaper provides an in-depth technical analysis of its mechanism of action, detailing how it facilitates the synthesis of acyloxymethyl (AM) prodrugs, the causality behind the experimental protocols, and the resulting pharmacokinetic enhancements.

Chemical Identity and Electrophilic Reactivity

8-(Chloromethoxy)-5-nitroquinoline is the chloromethyl ether derivative of nitroxoline. In organic synthesis, chloromethyl ethers are prized for their exceptional reactivity as alkylating agents.

The mechanism of action of this reagent is governed by the alpha-halo ether effect (anchimeric assistance). The oxygen atom adjacent to the chloromethyl group possesses non-bonding lone pairs. One of these lone pairs donates electron density into the anti-bonding orbital ( σ∗ ) of the adjacent carbon-chlorine bond. This stereoelectronic effect drastically weakens the C-Cl bond, making the chloride an exceptional leaving group.

Consequently, the reagent can react with nucleophiles via two competing but highly accelerated pathways:

  • SN​1 Pathway (Dominant in polar media): The spontaneous departure of the chloride ion generates a resonance-stabilized oxocarbenium ion intermediate ( R−O+=CH2​↔R−O−CH2+​ ), which is subsequently attacked by a nucleophile.

  • SN​2 Pathway: Direct backside attack by the nucleophile is accelerated by the adjacent oxygen atom, which lowers the transition state energy.

AlkylationMechanism N1 8-(Chloromethoxy) -5-nitroquinoline N2 Oxocarbenium Intermediate N1->N2 - Cl⁻ (Anchimeric Assistance) N4 Acyloxymethyl (AM) Prodrug N1->N4 SN2 Pathway (Direct Attack) N2->N4 + R-COO⁻ (Fast) N3 Carboxylate Nucleophile (R-COO⁻) N3->N2 Attack on C+

Reaction mechanism of 8-(chloromethoxy)-5-nitroquinoline via oxocarbenium or SN2 pathways.

Experimental Methodology: Synthesis of Nitroxoline-AM Prodrugs

To synthesize a biologically cleavable prodrug, 8-(chloromethoxy)-5-nitroquinoline is reacted with a carboxylic acid (e.g., an N-protected amino acid like Boc-L-proline) to form an acyloxymethyl (AM) ether linkage. The following protocol is a self-validating system adapted from standardized pharmaceutical workflows, such as those detailed in[1][2].

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 8-(chloromethoxy)-5-nitroquinoline (1.0 equivalent, e.g., 1.5 g, 6.3 mmol) and Boc-L-proline (1.5 equivalents, 2.02 g, 9.4 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equivalents, 1.73 g, 12.6 mmol) in a single portion to the stirring solution at room temperature (20–25 °C).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 3 hours. Monitor the reaction completion via TLC (Petroleum Ether:Ethyl Acetate = 2:1).

  • Workup: Quench the reaction by adding 70 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (50 mL × 2).

  • Washing & Drying: Wash the combined organic phases with saturated aqueous sodium chloride (brine) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: PE:EA = 1:1) to yield the pure acyloxymethyl prodrug (e.g., 1-(tert-butyl) 2-(((5-nitroquinolin-8-yl)oxy)methyl) (S)-pyrrolidine-1,2-dicarboxylate) as a solid (Yield: ~95-98%).

Causality of Experimental Design (The "Why")
  • Solvent Selection (DMF): DMF is a polar aprotic solvent. It effectively solubilizes the organic reagents while leaving the carboxylate anion (generated from Boc-L-proline) "naked" and unsolvated by hydrogen bonds. This drastically enhances the nucleophilicity of the carboxylate, ensuring rapid attack on the electrophilic chloromethyl carbon.

  • Base Selection ( K2​CO3​ ): Potassium carbonate is a mild, heterogeneous base. It is sufficiently basic to deprotonate the carboxylic acid ( pKa​≈4−5 ) but weak enough to prevent base-catalyzed hydrolysis of the highly sensitive chloromethyl ether starting material or the resulting ester product.

  • Temperature Control (Room Temperature): The stereoelectronically enhanced reactivity of the chloromethyl ether means the reaction is highly exothermic and rapid at room temperature. Applying heat would unnecessarily risk the thermal degradation of the oxocarbenium intermediate and promote unwanted dialkylation or polymerization side reactions.

In Vivo Pharmacokinetics: The Cleavage Pathway

The primary objective of utilizing 8-(chloromethoxy)-5-nitroquinoline is to temporarily mask the polar, metabolically vulnerable 8-hydroxyl group of nitroxoline. Once administered, the resulting acyloxymethyl (AM) prodrug must be efficiently cleaved to release the active API.

According to[3], the AM linkage is highly susceptible to enzymatic hydrolysis by ubiquitous non-specific esterases in the blood and liver. The cleavage follows a two-step cascade:

  • Enzymatic Hydrolysis: Esterases cleave the ester bond, releasing the carrier amino acid and generating an unstable hemiacetal intermediate (8-(hydroxymethoxy)-5-nitroquinoline).

  • Spontaneous Decomposition: The hemiacetal rapidly and spontaneously collapses, releasing a molecule of formaldehyde and the active drug, nitroxoline.

CleavagePathway P1 Nitroxoline AM Prodrug P2 Enzymatic Hydrolysis (Esterases) P1->P2 P3 Hemiacetal Intermediate + Amino Acid P2->P3 P4 Spontaneous Decomposition P3->P4 P5 Active Nitroxoline + Formaldehyde P4->P5

In vivo enzymatic cleavage and spontaneous decomposition of the nitroxoline prodrug.

Quantitative Pharmacokinetic Improvements

By masking the hydroxyl group, the prodrug bypasses the severe first-pass hepatic glucuronidation that plagues free nitroxoline. The table below summarizes the quantitative shifts in pharmacokinetic profiles achieved via this synthetic strategy.

Pharmacokinetic ParameterFree Nitroxoline (API)Nitroxoline-AM Prodrug
Aqueous Solubility Poor (Requires immediate-release formulation)Significantly Improved (Enables versatile dosing)
Biological Half-Life ( t1/2​ ) ~1.22 – 1.44 hoursExtended (Sustained release via enzymatic cleavage)
Metabolic Stability High susceptibility to first-pass liver metabolismProtected during gastrointestinal absorption
Clinical Application Uncomplicated Urinary Tract Infections (UTIs)Systemic Anti-tumor / Broad-spectrum Anti-infective

References

  • Title: CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLICATION (EP4129983A1)
  • Title: Nitroxoline prodrug and use thereof (US20210363165A1)
  • Title: Chloromethyl methyl ether (General Alpha-Halo Ether Reactivity) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Exploratory

Spectroscopic data and NMR chemical shifts for 8-(Chloromethoxy)-5-nitro-quinoline

An In-Depth Technical Guide to the Predicted Spectroscopic Data and Characterization of 8-(Chloromethoxy)-5-nitro-quinoline For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data and Characterization of 8-(Chloromethoxy)-5-nitro-quinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a nitro group at the 5-position and a chloromethoxy group at the 8-position is anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of the quinoline ring system, potentially leading to novel pharmacological profiles. 8-(Chloromethoxy)-5-nitro-quinoline, as a derivative of the well-known antimicrobial agent 8-hydroxy-5-nitroquinoline (nitroxoline)[1][2], presents an interesting target for further investigation.

Accurate structural elucidation through spectroscopic analysis is the foundational step in the evaluation of any new chemical entity. This guide provides the necessary predictive data and experimental workflows to enable researchers to confidently synthesize and characterize this compound.

Proposed Synthesis of 8-(Chloromethoxy)-5-nitro-quinoline

The most logical synthetic route to the target compound is the etherification of commercially available 8-hydroxy-5-nitroquinoline. The chloromethoxy group can be introduced using chloro(methoxy)methane or via a related chloromethylation reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 8-hydroxy-5-nitroquinoline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add chloro(methoxy)methane (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an anhydrous solvent and a non-nucleophilic base is critical to prevent hydrolysis of the reactive chloro(methoxy)methane and to facilitate the deprotonation of the phenolic hydroxyl group, respectively. The reaction is initiated at a low temperature to control the initial exotherm.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 8-(chloromethoxy)-5-nitro-quinoline, derived from the analysis of its constituent functional groups and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The numbering scheme for the quinoline ring used for NMR assignments is presented in the diagram below.

Caption: Molecular structure and numbering of 8-(Chloromethoxy)-5-nitro-quinoline.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~9.10ddJ = 4.2, 1.5H2Deshielded by adjacent nitrogen.
~8.95ddJ = 8.5, 1.5H4Deshielded by nitrogen and nitro group.
~8.40dJ = 8.8H6Ortho to the strongly electron-withdrawing nitro group.
~7.70ddJ = 8.5, 4.2H3Coupled to H2 and H4.
~7.25dJ = 8.8H7Ortho to the electron-donating chloromethoxy group.
~5.90s--O-CH₂-ClMethylene protons deshielded by both adjacent oxygen and chlorine atoms.[3]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C8Attached to electronegative oxygen.
~152.0C2Deshielded by adjacent nitrogen.
~148.0C5Attached to the nitro group.
~142.0C4aQuaternary carbon in the aromatic system.
~135.0C4Deshielded by nitrogen.
~130.0C8aQuaternary carbon adjacent to nitrogen.
~125.0C6Influenced by the adjacent nitro group.
~122.0C3Aromatic CH.
~115.0C7Shielded by the electron-donating oxygen.
~85.0-O-CH₂-ClMethylene carbon significantly deshielded by both oxygen and chlorine.[4]
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the nitro group and the vibrations of the quinoline ring.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1530StrongAsymmetric NO₂ StretchCharacteristic for aromatic nitro compounds.[5][6]
~1350StrongSymmetric NO₂ StretchCharacteristic for aromatic nitro compounds.[5][6]
~1610, ~1500Medium-StrongC=C and C=N StretchingAromatic and heteroaromatic ring vibrations.
~1250StrongC-O-C Asymmetric StretchEther linkage of the chloromethoxy group.
~3080MediumAromatic C-H StretchProtons on the quinoline ring.
~2960, ~2850WeakAliphatic C-H StretchMethylene protons of the chloromethoxy group.
~750StrongC-Cl StretchCarbon-chlorine bond vibration.
Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and valuable structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization, EI)

  • Molecular Ion (M⁺): m/z ≈ 238.0 (for ³⁵Cl) and 240.0 (for ³⁷Cl) with an approximate 3:1 ratio.

  • Major Fragment Ions:

    • m/z ≈ 189: Loss of the chloromethyl radical (•CH₂Cl).

    • m/z ≈ 192: Loss of the nitro group (•NO₂).

    • m/z ≈ 163: Subsequent loss of CO from the m/z 189 fragment.

    • m/z ≈ 128: Loss of HCN from the quinoline ring fragment, a characteristic fragmentation pattern for quinolines.[7]

Standard Operating Procedures for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols should be employed for the characterization of a newly synthesized batch of 8-(chloromethoxy)-5-nitro-quinoline.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[8]

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Set a spectral width of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) is recommended due to the longer relaxation times of quaternary carbons.

    • A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[9]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization to primarily observe the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For tandem MS (MS/MS), select the molecular ion as the precursor and perform collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic properties of 8-(chloromethoxy)-5-nitro-quinoline. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and analysis of structurally related compounds. The detailed experimental protocols offer a clear and reliable path for researchers to synthesize and empirically validate the structure of this novel compound. This document is intended to accelerate research and development efforts by providing a comprehensive and scientifically grounded starting point for the characterization of this and similar quinoline derivatives.

References

  • Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 26(10), 4078–4083.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of Regensburg. (n.d.). NMR Spectroscopy: Chemical shifts. Available at: [Link]

  • Lee, J. Y., & Lee, S. (2020). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 22(33), 18451-18458.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Szatmári, I., Földi, A., Palkó, R., Szabó, M. J., Dormán, G., & Enyedy, É. A. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 473.
  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Request PDF. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

  • PubChem. (n.d.). 5-Nitroso-8-quinolinol. Available at: [Link]

  • ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available at: [Link]

  • Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

  • Journal of Mass Spectrometry. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • The Journal of Organic Chemistry. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. Available at: [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Lorenzo-Morales, J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 30(15), 3456.
  • SLS Ireland. (n.d.). 8-Hydroxy-5-nitroquinoline, 96 | 140325-5G | SIGMA-ALDRICH. Available at: [Link]

  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Available at: [Link]

  • ChemBK. (2024). 8-HYDROXY-5-NITROQUINOLINE. Available at: [Link]

  • Piñero, J. E., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 30(15), 3456.
  • European Journal of Medicinal Chemistry. (2020). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. Available at: [Link]

  • Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Magnetic Resonance in Chemistry. (1977). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Available at: [Link]

  • Molecules. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • NIST WebBook. (n.d.). 5-Methoxy-8-nitro-quinoline. Available at: [Link]

  • Semantic Scholar. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Canc. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 8-(Chloromethoxy)-5-nitroquinoline

Strategic Rationale & Pathway Selection 8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) serves as a critical electrophilic intermediate in the synthesis of nitroxoline prodrugs. These derivatives are actively inve...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Pathway Selection

8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) serves as a critical electrophilic intermediate in the synthesis of nitroxoline prodrugs. These derivatives are actively investigated for their robust anti-tumor efficacy and their utility in treating resistant urinary tract infections[1].

Traditionally, the chloromethylation of phenols relies on reagents such as chloromethyl methyl ether (MOMCl) or formaldehyde/HCl mixtures. However, these classical routes carry a severe safety liability: the generation of bis(chloromethyl) ether (BCME), a highly regulated, volatile Group 1 carcinogen[2].

To ensure laboratory safety, scalability, and high purity, this protocol utilizes3[3]. The differential leaving group ability between bromide and chloride allows for a highly chemoselective SN2 reaction. By strictly controlling the stoichiometry and temperature, the nucleophilic phenoxide selectively displaces the weaker C–Br bond, effectively mitigating the risk of BCME formation while maintaining excellent yields.

Quantitative Reaction Parameters

The following stoichiometric table outlines the optimized mass balance for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Nitro-8-quinolinol 190.161.019.02 gStarting Material (Nucleophile)
Bromochloromethane 129.383.038.81 g (19.5 mL)Alkylating Agent (Electrophile)
Potassium Carbonate 138.212.027.64 gBase
N,N-Dimethylformamide 73.09N/A150 mLPolar Aprotic Solvent
Ethyl Acetate 88.11N/A450 mLExtraction Solvent

Experimental Workflow

SynthesisWorkflow N1 5-Nitro-8-quinolinol (Nucleophile) N2 K2CO3 / DMF (Deprotonation) N1->N2 N3 Bromochloromethane (Excess, 0-5 °C) N2->N3 N4 Chemoselective SN2 (Br displacement) N3->N4 N5 IPC: HPLC Check (>98% Conversion) N4->N5 N5->N4 Fail N6 Aqueous Quench & EtOAc Extraction N5->N6 Pass N7 8-(Chloromethoxy)-5-nitroquinoline (Product) N6->N7

Synthetic workflow and IPC validation for 8-(Chloromethoxy)-5-nitroquinoline.

Self-Validating Experimental Protocol

Step 1: Phenoxide Formation
  • Charge a dry, nitrogen-purged reactor with 5-nitro-8-quinolinol (19.02 g) and anhydrous DMF (150 mL). Initiate overhead stirring at 300 rpm.

  • Add potassium carbonate (27.64 g) in one continuous portion.

  • Causality: The heterogeneous mixture facilitates the deprotonation of the C8-hydroxyl group. DMF is selected because its high dielectric constant and lack of hydrogen-bonding stabilize the resulting phenoxide anion, significantly accelerating the subsequent nucleophilic attack.

  • Validation: The reaction mixture transitions from a pale yellow suspension to a deep orange/red homogeneous solution within 30 minutes, visually confirming complete deprotonation.

Step 2: Chemoselective Alkylation
  • Cool the reactor to 0–5 °C using an external ice-water bath.

  • Begin the dropwise addition of bromochloromethane (19.5 mL) over a period of 30 minutes.

  • Causality: Bromochloromethane acts as the electrophile. The large excess (3.0 eq) suppresses the formation of the symmetrical dimer (bis(5-nitro-8-quinolyl)methane). The low temperature ensures that the nucleophile selectively displaces the weaker C–Br bond (which has a lower bond dissociation energy compared to C–Cl), preserving the essential chloromethyl functionality.

  • Validation: Monitor the internal temperature continuously; a controlled, mild exotherm (< 10 °C rise) validates the successful initiation of the SN2 substitution.

Step 3: In-Process Control (IPC)
  • Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Sample 50 µL of the reaction mixture, dilute in mobile phase, and analyze via HPLC.

  • Causality: Relying on fixed reaction times is prone to batch-to-batch variability due to stirring efficiency or minor temperature fluctuations. IPC ensures the reaction is driven to completion before initiating the workup.

  • Validation: The protocol is self-validating when the HPLC chromatogram demonstrates >98% consumption of the starting material and the emergence of a single major product peak corresponding to 8-(chloromethoxy)-5-nitroquinoline.

Step 4: Quench and Phase Separation
  • Slowly transfer the reaction mixture into a vessel containing vigorously stirred ice-cold water (1.5 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Causality: The aqueous quench rapidly dissolves unreacted K2CO3 and the KBr byproduct. Ethyl acetate selectively partitions the organic product away from the highly polar DMF/water phase.

  • Validation: A sharp, clear phase separation with no interfacial emulsion indicates successful inorganic salt removal.

Step 5: Isolation and Desiccation
  • Wash the combined organic phases with saturated aqueous NaCl (brine, 200 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure at 35 °C.

  • Causality: Brine removes residual water and trace DMF from the organic phase. Na2SO4 acts as a desiccant to prevent the hydrolysis of the moisture-sensitive chloromethyl ether during concentration.

  • Validation: The isolation of a crystalline solid (or a dense oil that solidifies upon standing under a high vacuum) confirms the successful recovery of the target compound.

References

  • Source: European Patent Office (EPO)
  • DEVELOPMENT OF A SCALABLE SYNTHESIS OF SIRT1 MODULATOR MACROCYCLES Source: CLOCKSS URL
  • Chloromethyl 2-ethylbutanoate | 40930-71-0 Source: Benchchem URL

Sources

Application

Application Note: Optimal Reaction Conditions for Alkylation with 8-(Chloromethoxy)-5-nitroquinoline

Executive Summary 8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) is a highly specialized electrophilic synthon utilized in medicinal chemistry to synthesize acyloxyalkyl ether prodrugs. This application note prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) is a highly specialized electrophilic synthon utilized in medicinal chemistry to synthesize acyloxyalkyl ether prodrugs. This application note provides a comprehensive, causality-driven guide to optimizing the alkylation of carboxylic acids with this reagent. By transitioning from traditional amine-base methods to optimized, iodide-catalyzed Finkelstein conditions, researchers can suppress competitive hydrolysis, overcome steric hindrance, and increase product yields from ~26% to over 85%.

Pharmacological Context & Rationale

Nitroxoline (5-nitroquinolin-8-ol) is a well-established antibacterial agent that has recently demonstrated potent efficacy in inhibiting angiogenesis and cancer cell invasion[1]. However, its clinical utility is severely limited by a high hepatic first-pass effect, poor aqueous solubility, and a short biological half-life (1.22–1.44 hours), necessitating frequent dosing[1].

To circumvent these pharmacokinetic liabilities, researchers utilize 8-(chloromethoxy)-5-nitroquinoline to covalently link nitroxoline to various carboxylic acid promoieties (e.g., isobutyryl-L-proline or 3-pyridineacetic acid)[2]. The resulting acyloxyalkyl prodrugs exhibit superior gastrointestinal stability, enhanced water solubility, and prolonged systemic exposure[2]. Upon absorption, ubiquitous in vivo esterases cleave the promoiety, releasing the active nitroxoline.

ProdrugPathway Admin Acyloxyalkyl Prodrug (High Solubility & Half-life) Esterase In Vivo Esterase Cleavage Admin->Esterase Systemic Circulation Intermediate Hemiacetal Intermediate (Unstable) Esterase->Intermediate Hydrolysis Active Nitroxoline (Active Anti-tumor/Antibacterial) Intermediate->Active Spontaneous Elimination Byproduct Formaldehyde + Carboxylic Acid (Metabolized/Excreted) Intermediate->Byproduct Spontaneous Elimination

Fig 1: In vivo pharmacokinetic activation pathway of nitroxoline acyloxyalkyl prodrugs.

Mechanistic Insights: Overcoming Alkylation Bottlenecks

The synthesis of an acyloxyalkyl prodrug involves the SN2 alkylation of a carboxylate nucleophile by the chloromethyl ether. When using 8-(chloromethoxy)-5-nitroquinoline, two primary chemical challenges arise:

  • Competitive Hydrolysis: Chloromethyl ethers are inherently moisture-sensitive. In the presence of adventitious water or hygroscopic carboxylate salts, the reagent rapidly hydrolyzes into 5-nitroquinolin-8-ol and formaldehyde, drastically reducing the yield[3].

  • Steric Hindrance: The bulky, rigid 5-nitroquinoline ring system sterically shields the electrophilic carbon, slowing down the SN2 attack of sterically demanding carboxylic acids (e.g., branched amino acid derivatives).

The Causality of Catalyst Selection: Standard protocols utilizing Triethylamine (TEA) in Dimethylformamide (DMF) often result in sluggish reactions and low yields (e.g., 26% yield for 3-pyridineacetic acid coupling)[1]. To alter the reaction kinetics, a Finkelstein reaction is employed[4]. By introducing Sodium Iodide (NaI) as a catalyst, the chloromethyl ether undergoes continuous halogen exchange to form 8-(iodomethoxy)-5-nitroquinoline in situ. Iodine is a vastly superior leaving group compared to chlorine, lowering the activation energy of the SN2 transition state. This allows the desired alkylation to outcompete the parasitic hydrolysis pathway.

ReactionWorkflow CME 8-(Chloromethoxy)- 5-nitroquinoline (Electrophile) IME 8-(Iodomethoxy)- 5-nitroquinoline (Reactive Intermediate) CME->IME Halogen Exchange (Acetone/ACN) NaI NaI Catalyst (Finkelstein) NaI->IME Prodrug Acyloxyalkyl Prodrug (Target Product) IME->Prodrug SN2 Substitution Nuc Carboxylate Salt (Nucleophile) Nuc->Prodrug Nucleophilic Attack

Fig 2: Finkelstein-catalyzed SN2 alkylation workflow for acyloxyalkyl prodrug synthesis.

Quantitative Optimization of Reaction Parameters

The following table synthesizes the quantitative performance of various reaction conditions based on empirical kinetic behavior and literature precedents[1],[4].

MethodSolventBaseCatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
Standard DMFTEA (5.0 eq)None252.026 - 45Simple setup; high risk of competitive hydrolysis.
Modified Base DMFDIPEA (3.0 eq)None252.040 - 50Bulky base reduces nucleophile-induced degradation.
Finkelstein AcetoneK₂CO₃ (3.0 eq)NaI (1.0 eq)405.075 - 85Iodide intermediate significantly accelerates SN2.
Optimized AcetonitrileCs₂CO₃ (2.0 eq)NaI (0.5 eq)404.080 - 90 "Cesium effect" enhances carboxylate nucleophilicity.

Experimental Methodologies

Protocol A: Direct Amine-Base Alkylation (Standard Method)

Use this protocol for highly nucleophilic, unhindered carboxylic acids where rapid synthesis is prioritized over maximum yield.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.05 mmol) in 10 mL of anhydrous DMF.

  • Base Addition: Add Triethylamine (TEA) (5.25 mmol, 5.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure complete deprotonation of the acid[1].

  • Electrophile Addition: Slowly add 8-(chloromethoxy)-5-nitroquinoline (250 mg, 1.05 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Stir the solution continuously at room temperature (20–25°C) for 2 hours.

  • Self-Validating Check: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the starting material peak (m/z 239 [M+H]⁺) is depleted, and the corresponding prodrug mass appears.

  • Workup: Concentrate the reaction solution under reduced pressure to remove DMF. Redissolve the residue in Ethyl Acetate (20 mL), wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography (Petroleum Ether : Ethyl Acetate = 1:1)[1].

Protocol B: Iodide-Catalyzed Alkylation (Optimized Finkelstein Method)

Use this protocol for sterically hindered substrates (e.g., amino acid derivatives) or when maximizing yield is critical.

  • Salt Formation: In an oven-dried flask under argon, suspend the carboxylic acid (1.1 eq) and Cesium Carbonate (Cs₂CO₃) (2.0 eq) in anhydrous Acetonitrile (15 mL). Stir at 40°C for 30 minutes. Causality: Cs₂CO₃ increases the solubility of the carboxylate salt and enhances its nucleophilicity due to the large, highly polarizable cesium cation.

  • Catalyst Addition: Add anhydrous Sodium Iodide (NaI) (0.5 eq) to the suspension[4].

  • Electrophile Addition: Add 8-(chloromethoxy)-5-nitroquinoline (1.0 eq) in a single portion. Protect the flask from direct light (to prevent iodide oxidation) and stir at 40°C for 4 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes:EtOAc 2:1). The transient iodomethyl intermediate may appear as a faint, highly non-polar spot that rapidly converts to the product.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts (Cs₂CO₃, NaCl, NaI). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography or recrystallization. For specific prodrugs like ((5-nitroquinolin-8-yl)oxy)methyl-isobutyryl-L-prolinate, crystallization can be achieved using an Ethyl Acetate/n-Heptane anti-solvent system[2].

In-Process Troubleshooting

  • Symptom: Isolation of large quantities of 5-nitroquinolin-8-ol instead of the target prodrug.

    • Root Cause: Competitive hydrolysis. The water content in the solvent or the hygroscopic nature of the carboxylic acid salt is hydrolyzing the chloromethyl ether before alkylation can occur.

    • Corrective Action: Switch to Protocol B . Ensure all solvents are strictly anhydrous (stored over 4Å molecular sieves). Dry the carboxylic acid under high vacuum prior to the reaction.

  • Symptom: Reaction stalls at 50% conversion despite strict anhydrous conditions.

    • Root Cause: Steric clash preventing the SN2 transition state.

    • Corrective Action: Increase the NaI catalyst loading to 1.0 eq and elevate the reaction temperature to 50°C to force the formation of the highly reactive iodomethyl intermediate[3].

References

  • Nitroxoline prodrug and use thereof.
  • CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLIC
  • Prodrugs of GABA analogs, compositions and uses thereof.
  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformul

Sources

Method

In vitro assay protocols utilizing 8-(Chloromethoxy)-5-nitro-quinoline derivatives

Application Note: In Vitro Assay Protocols for 8-(Chloromethoxy)-5-nitroquinoline Derivatives (Nitroxoline Prodrugs) Executive Summary & Mechanistic Rationale 8-(Chloromethoxy)-5-nitroquinoline is a critical synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for 8-(Chloromethoxy)-5-nitroquinoline Derivatives (Nitroxoline Prodrugs)

Executive Summary & Mechanistic Rationale

8-(Chloromethoxy)-5-nitroquinoline is a critical synthetic intermediate utilized in medicinal chemistry to generate O-alkoxymethyl prodrugs of nitroxoline (e.g., ((5-nitroquinolin-8-yl)oxy)methyl-isobutyryl-L-prolinate)[1]. Nitroxoline (5-nitro-8-hydroxyquinoline) is an established antibacterial agent that has recently demonstrated potent anti-angiogenic and anti-tumor efficacy, primarily through the inhibition of Methionine Aminopeptidase 2 (MetAP2)[2].

Despite its high efficacy, the clinical utility of unmodified nitroxoline is severely bottlenecked by its poor aqueous solubility and a rapid biological half-life of approximately 1.2 to 1.4 hours, necessitating frequent dosing[1]. By utilizing 8-(chloromethoxy)-5-nitroquinoline to attach solubilizing moieties (such as amino acids) via a cleavable chloromethoxy linker, researchers can synthesize prodrugs that drastically improve the pharmacokinetic (PK) profile.

As a Senior Application Scientist, I have designed this protocol guide to evaluate these derivatives. A successful prodrug must satisfy two causal requirements: (1) it must efficiently convert back to active nitroxoline in the presence of metabolic enzymes, and (2) the released active compound must retain its functional anti-angiogenic and cytotoxic properties.

G Prodrug Nitroxoline Prodrug (O-alkoxymethyl derivative) Enzymes Esterases / CYP450 (Liver Microsomes/Plasma) Prodrug->Enzymes Hydrolysis/Metabolism Active Active Nitroxoline (5-nitro-8-hydroxyquinoline) Enzymes->Active Cleavage of linker MetAP2 MetAP2 Inhibition Active->MetAP2 Target Binding Angio Anti-Angiogenesis (HUVEC Tube Formation) MetAP2->Angio Endothelial Senescence Tumor Tumor Cell Apoptosis (Bladder Cancer Cells) MetAP2->Tumor Cytotoxicity

Mechanism of nitroxoline prodrug conversion and downstream MetAP2 inhibition.

Protocol 1: In Vitro Metabolic Stability & Prodrug Conversion Assay

Causality & Experimental Design: To exert its anti-tumor effects, the O-alkoxymethyl prodrug must be cleaved by hepatic or plasma enzymes to release active nitroxoline. We utilize Human Liver Microsomes (HLM) to simulate hepatic first-pass metabolism. Self-Validating System: This protocol incorporates a positive control (Verapamil or Testosterone) to verify the enzymatic viability of the microsomes, and a negative control (reaction mixture lacking NADPH) to differentiate between true enzymatic cleavage and spontaneous chemical degradation of the chloromethoxy linker.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Prepare a 10 mM stock solution of the 8-(chloromethoxy)-5-nitroquinoline derivative (prodrug) in DMSO. Dilute to a 10 µM working solution in the phosphate buffer (final DMSO concentration must be <0.1% to prevent enzyme inhibition).

  • Incubation Setup:

    • In a 96-well deep-well plate, mix 10 µL of the 10 µM prodrug solution with 80 µL of the HLM suspension (final protein concentration: 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes in a thermostatic shaker.

  • Reaction Initiation & Time-Course:

    • Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH to each well (except the negative control wells, which receive 10 µL of buffer).

    • Incubate at 37°C. Aliquot 50 µL of the reaction mixture at specific time points: 0, 15, 30, 45, and 60 minutes.

  • Quenching & Extraction:

    • Immediately transfer each 50 µL aliquot into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an Internal Standard (IS, e.g., Tolbutamide). This instantly denatures the enzymes and precipitates the proteins.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of the supernatant to an analysis plate.

    • Quantify the disappearance of the prodrug and the appearance of active nitroxoline using a validated LC-MS/MS method (e.g., API4000 mass spectrometer coupled with a Shimadzu LC-30AD)[3].

G Start Prepare Reagents: Microsomes, NADPH, Prodrug Incubate Incubate at 37°C (0, 15, 30, 45, 60 min) Start->Incubate Quench Quench Reaction (Ice-cold Acetonitrile + IS) Incubate->Quench Time points Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge Protein precipitation LCMS LC-MS/MS Analysis (Quantify Prodrug & Nitroxoline) Centrifuge->LCMS Supernatant extraction Data Calculate t1/2 & CLint LCMS->Data Pharmacokinetic modeling

Step-by-step workflow for in vitro liver microsomal stability assay.

Protocol 2: Functional In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation)

Causality & Experimental Design: Nitroxoline is a well-documented inhibitor of angiogenesis, capable of reducing microvessel density by inhibiting MetAP2 in endothelial cells[2]. To prove that the prodrug successfully yields biologically active nitroxoline, we perform a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. Because the prodrug itself may be inactive until cleaved, the test compound should be pre-incubated with plasma or liver microsomes to generate the active metabolite prior to application. Self-Validating System: Use TNP-470 (a known MetAP2 inhibitor) as a positive control for tube disruption, and vehicle (DMSO) as a negative control.

Step-by-Step Methodology:
  • Matrigel Preparation:

    • Thaw Matrigel (BD Biosciences) overnight at 4°C.

    • Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow the matrix to polymerize.

  • Cell Seeding & Treatment:

    • Harvest HUVECs (passages 2–5) and resuspend in Endothelial Cell Growth Medium (EGM-2) at a density of 2×105 cells/mL.

    • Add 100 µL of the cell suspension ( 2×104 cells) to each Matrigel-coated well.

    • Introduce the converted prodrug mixture (or pure nitroxoline as a baseline comparison) at varying concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM). The established IC50​ for nitroxoline's inhibition of HUVEC proliferation is approximately 1.9 µM[2].

  • Incubation & Imaging:

    • Incubate the plate at 37°C with 5% CO₂ for 6 to 8 hours.

    • Carefully aspirate the media and stain the cells with Calcein AM (2 µg/mL) for 15 minutes.

    • Image the wells using an inverted fluorescence microscope.

  • Quantification:

    • Analyze the images using ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length, number of branch points, and number of closed polygons.

Quantitative Data Presentation & Interpretation

To accurately assess the success of the 8-(chloromethoxy)-5-nitroquinoline derivative, experimental data should be tabulated to compare the prodrug against the parent compound (Nitroxoline). Below is a representative data structure summarizing expected outcomes for a highly optimized prodrug.

Assay / ParameterNitroxoline (Parent)Prodrug DerivativeInterpretation & Causality
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mLThe chloromethoxy-linked amino acid moiety significantly enhances hydrophilicity.
HLM Half-Life ( t1/2​ ) > 120 min (Stable)~ 15 - 30 minRapid enzymatic cleavage of the prodrug confirms efficient conversion to the active drug in the liver.
Plasma Half-Life ( t1/2​ ) > 120 min (Stable)~ 45 - 60 minModerate stability in plasma ensures the prodrug reaches systemic circulation before full conversion.
HUVEC Tube Formation ( IC50​ ) 1.9 µM2.1 µM (Post-conversion)The converted prodrug retains near-identical MetAP2 inhibitory potency compared to the parent drug.

References

  • CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLICATION European P
  • Nitroxoline prodrug and use thereof United States Patent Applic
  • Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer Journal of the National Cancer Institute (JNCI), 102(24):1855–1873[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Cross-Coupling of 8-(Chloromethoxy)-5-nitro-quinoline

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for optimizing the reaction temp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 8-(chloromethoxy)-5-nitro-quinoline. As a key intermediate, successful coupling of this substrate is critical, and temperature is arguably the most influential variable governing success or failure.

This document moves beyond simple protocols to explain the causal relationships between temperature, catalyst stability, reaction kinetics, and potential side reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter to optimize for this specific cross-coupling reaction?

Temperature is a double-edged sword in catalysis. According to the principles of chemical kinetics, increasing the temperature generally increases the reaction rate, which can lead to higher throughput and conversion. However, for a thermally sensitive and electronically complex substrate like 8-(chloromethoxy)-5-nitro-quinoline, excessive heat can trigger a cascade of undesirable events. These include the degradation of the starting material, decomposition of the palladium catalyst into inactive palladium black, and an increase in the rate of side reactions like homocoupling.[1] The optimal temperature is therefore a delicate balance between achieving a desirable reaction rate and maintaining the integrity of all reaction components.[1][2]

Q2: How does reaction temperature specifically influence the key steps of the palladium catalytic cycle?

The typical palladium-catalyzed cross-coupling cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Temperature influences each step differently:

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[1][6] Increasing the temperature provides the necessary activation energy for the Pd(0) catalyst to insert into the carbon-chlorine bond of the chloromethoxy group. For challenging substrates, higher temperatures are often required to initiate the cycle effectively.[7][8]

  • Transmetalation: The transfer of the organometallic reagent (e.g., from a boronic acid in a Suzuki coupling) to the palladium center is also temperature-dependent, although often less so than oxidative addition.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also accelerated by heat. Steric hindrance on the catalyst can sometimes make this step more difficult, and higher temperatures can help overcome that barrier.[8][9]

The challenge is that while heat accelerates all productive steps, it also accelerates deactivation pathways.

Q3: What is a reasonable starting temperature for a screening experiment with 8-(chloromethoxy)-5-nitro-quinoline?

For a novel and potentially sensitive substrate, it is prudent to start conservatively. A temperature range of 60-80 °C is a logical starting point for initial screening.[1][2] This range is often sufficient to promote catalysis without immediately causing significant thermal decomposition. If conversion is low, the temperature can be increased incrementally in subsequent experiments. Many successful Suzuki couplings are run in this range or slightly higher.[2][10]

Q4: Are there any specific stability concerns related to the 8-(chloromethoxy)-5-nitro-quinoline structure itself?

Yes. The quinoline core is generally robust, but the substituents introduce potential liabilities.[11][12] The nitro group is a strong electron-withdrawing group, which activates the molecule for certain reactions but can also participate in unwanted side reactions at high temperatures. More critically, the 8-(chloromethoxy) group may be thermally labile. At elevated temperatures, this group could potentially be eliminated or undergo other decomposition pathways, independent of the desired cross-coupling reaction. It is crucial to assess the thermal stability of the starting material itself.[13]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the cross-coupling of 8-(chloromethoxy)-5-nitro-quinoline and provides targeted, temperature-based solutions.

Problem 1: Low or No Product Conversion

Q: My reaction shows very little or no conversion of the starting material after several hours. Should I just increase the temperature?

A: Increasing the temperature is a logical first step, but it must be done systematically. A low conversion rate suggests that the activation energy barrier for a key step, likely oxidative addition, is not being overcome at the current temperature.[14]

Troubleshooting Steps:

  • Incremental Temperature Increase: Raise the reaction temperature in 15-20 °C increments (e.g., from 80 °C to 100 °C). Monitor the reaction by a suitable method (TLC, LC-MS) to see if product formation begins.[1]

  • Assess Catalyst Health: Before pushing the temperature higher, check for signs of catalyst decomposition (see Problem 2). If the solution turns black upon heating, simply increasing the temperature further will be counterproductive.

  • Consider Other Factors: If raising the temperature to a reasonable level (e.g., 100-120 °C) does not improve conversion, the issue may not be temperature alone. Re-evaluate your choice of ligand, base, and solvent, as these factors critically influence catalyst activity and stability.[1][15] Aryl chlorides often require specialized, bulky, and electron-rich phosphine ligands to facilitate oxidative addition.[1][8]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns dark brown or black shortly after reaching the target temperature, and the reaction stalls. What is happening and how do I fix it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive, agglomerated palladium metal, known as palladium black.[1] This is a common deactivation pathway, often accelerated by high temperatures.

Troubleshooting Steps:

  • Reduce the Temperature: This is the most critical action. The temperature is likely too high for your specific catalyst/ligand system to remain stable. Reduce the temperature by 20-30 °C in your next experiment. A slower reaction rate is preferable to a complete loss of catalytic activity.

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, promoting the formation of palladium black.[1] Ensure your solvent and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Check Ligand Choice: The ligand's job is to stabilize the palladium center. If decomposition occurs even at moderate temperatures, your chosen ligand may not be robust enough or may be dissociating from the metal. Consider a more sterically bulky or strongly coordinating ligand.

Problem 3: Significant Formation of Side Products

Q: My analysis shows the desired product, but also a significant amount of a biaryl byproduct from the homocoupling of my organometallic reagent. How can temperature adjustments help?

A: Homocoupling is a common side reaction, particularly in Suzuki couplings where two molecules of the boronic acid couple together. This process is often promoted by the presence of oxygen and higher temperatures.[1][16]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can often decrease the rate of homocoupling more significantly than the rate of the desired cross-coupling, thus improving selectivity.

  • Improve Degassing: As with catalyst decomposition, oxygen is a key culprit in promoting homocoupling of boronic acids.[16] Re-evaluate your degassing procedure to ensure it is sufficient.

  • Control Stoichiometry: While not a temperature issue, ensure you are not using a large excess of the organoboron reagent, as this can favor homocoupling.

Q: I suspect my starting material, 8-(chloromethoxy)-5-nitro-quinoline, is decomposing at the reaction temperature. How can I confirm this and what is the solution?

A: This is a valid concern given the substrate's functional groups.

Troubleshooting Steps:

  • Run a Control Experiment: Set up a reaction flask containing only the 8-(chloromethoxy)-5-nitro-quinoline, base, and solvent (i.e., everything except the palladium catalyst and organometallic partner). Heat this mixture to your target reaction temperature and stir for several hours.

  • Analyze the Control: After heating, analyze the mixture from the control experiment by LC-MS or NMR. If you observe the appearance of new, unidentified peaks or a decrease in the amount of your starting material, thermal decomposition is occurring.

  • Lower the Temperature: The only solution is to find a lower temperature at which the starting material is stable for the duration of the reaction. This may require accepting a longer reaction time or re-optimizing other parameters (catalyst, ligand, concentration) to compensate for the lower rate.

Data Summary & Experimental Workflow

Table 1: Temperature Effects on Cross-Coupling Performance
Temperature RangeEffect on Reaction RatePotential Issues & RisksRecommended Action
Low (RT - 60°C) Very Slow / No ReactionIncomplete conversion; reaction may not initiate, especially with an aryl chloride.Use as a baseline. Increase temperature if no reaction is observed after a reasonable time (e.g., 1-2 hours).
Optimal (60-100°C) Moderate to FastThis is the target range. Minor side product formation is possible.Screen within this range (e.g., 60, 80, 100°C) to find the best balance of rate and cleanliness.[1][2]
High ( > 110°C) Very FastHigh risk of catalyst decomposition (palladium black), starting material degradation, and increased side reactions (homocoupling).[7][17][18]Avoid unless necessary for highly unreactive substrates. Proceed with extreme caution and careful monitoring.
Experimental Protocol: Systematic Temperature Screening

This protocol outlines a standard procedure for identifying the optimal reaction temperature.

  • Setup: In an array of reaction vials suitable for heating and stirring, add the 8-(chloromethoxy)-5-nitro-quinoline (1.0 equiv), the cross-coupling partner (e.g., arylboronic acid, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under positive inert gas pressure, add the degassed solvent, followed by the pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) as a stock solution. Ensure all additions are done via syringe.

  • Heating: Place the vials in separate heating blocks or a parallel synthesizer pre-set to your screening temperatures (e.g., 60 °C, 80 °C, and 100 °C ).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by TLC and/or LC-MS to determine the conversion to product and identify any major side products.

  • Analysis: Compare the results. The optimal temperature will provide the highest conversion to the desired product with the minimal formation of impurities.

Visualizations
Catalytic Cycle for a Suzuki Cross-Coupling Reaction

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)-X L_n OxAdd->PdII_1 Trans Transmetalation PdII_1->Trans R-B(OR)₂ PdII_2 Ar-Pd(II)-R L_n Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for a Pd-catalyzed Suzuki cross-coupling reaction.

Workflow for Temperature Optimization & Troubleshooting

Caption: A logical workflow for troubleshooting temperature-related issues in cross-coupling.

References

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance with 8-(Chloromethoxy)-5-nitro-quinoline

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 8-(Chloromethoxy)-5-nitro-quinoline. This guide provides in-depth technical support, troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 8-(Chloromethoxy)-5-nitro-quinoline. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to address challenges related to steric hindrance, a common obstacle in the effective use of this versatile reagent. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve desired synthetic outcomes.

Introduction to the Challenge: The Nature of Steric Hindrance in 8-(Chloromethoxy)-5-nitro-quinoline

8-(Chloromethoxy)-5-nitro-quinoline is a valuable building block in medicinal chemistry, often employed for the introduction of a protected hydroxymethyl group or as a precursor to other functionalized quinolines. However, its utility can be hampered by steric hindrance arising from the substitution pattern on the quinoline core. The peri-interaction between the substituent at the 8-position and the nitrogen atom, as well as potential clashes with substituents on the incoming nucleophile or substrate, can significantly impede reaction rates and lower yields.[1] This guide will explore practical, field-proven strategies to mitigate these steric effects.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 8-(Chloromethoxy)-5-nitro-quinoline sluggish or failing, especially with bulky nucleophiles?

A1: The primary cause is likely steric hindrance. The 8-position on the quinoline ring is sterically crowded due to its proximity to the ring nitrogen and the C-7 hydrogen.[1] This crowding can prevent bulky nucleophiles from effectively approaching the electrophilic carbon of the chloromethoxy group. The nitro group at the 5-position further influences the electronic properties of the ring but the steric factor at position 8 is often the dominant challenge.

Q2: I am observing low yields. What are the initial troubleshooting steps I should take?

A2: When encountering low yields, a systematic optimization of reaction conditions is crucial. Key parameters to investigate include:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Solvent: Switching to a more polar, aprotic solvent like DMF or DMSO can enhance the reactivity of the nucleophile.

  • Reaction Time: Monitoring the reaction over an extended period can reveal if the reaction is simply slow due to steric factors.

Q3: Are there alternative reagents I can use if steric hindrance with 8-(Chloromethoxy)-5-nitro-quinoline is insurmountable?

A3: While this guide focuses on overcoming challenges with the title compound, in some cases, an alternative strategy may be necessary. Consider using a smaller, less sterically demanding protecting group for the hydroxyl functionality if that is the intended use. Alternatively, a different synthetic route that introduces the desired functionality at an earlier, less hindered stage of the synthesis could be explored.

Troubleshooting Guide: Overcoming Steric Hindrance in Practice

This section provides detailed protocols and the scientific rationale behind them to help you navigate common issues encountered when using 8-(Chloromethoxy)-5-nitro-quinoline.

Issue 1: Low to No Yield with Bulky Substrates

When reacting 8-(Chloromethoxy)-5-nitro-quinoline with a sterically demanding nucleophile or substrate, the reaction may fail to proceed to a significant extent.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed step1 Increase Reaction Temperature (e.g., in 20°C increments) start->step1 outcome1 Yield Improves step1->outcome1 Success outcome2 No Improvement step1->outcome2 Failure step2 Switch to a Higher-Boiling Point, Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) step2->outcome1 Success outcome2_2 outcome2_2 step2->outcome2_2 Failure step3 Employ a More Active Catalyst or Additive step3->outcome1 Success outcome2_3 outcome2_3 step3->outcome2_3 Failure step4 Consider Alternative Synthetic Strategy outcome2->step2 outcome2_2->step3 outcome2_3->step4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Hydroxyl-Protecting Groups: The Established Workhorse vs. a Potential Safer Alternative

A deep dive into the performance, safety, and synthetic utility of Chloromethyl Methyl Ether (MOM-Cl) versus the theoretically safer 8-(Chloromethoxy)-5-nitro-quinoline. In the landscape of multi-step organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the performance, safety, and synthetic utility of Chloromethyl Methyl Ether (MOM-Cl) versus the theoretically safer 8-(Chloromethoxy)-5-nitro-quinoline.

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For decades, chloromethyl methyl ether (MOM-Cl) has been a reliable and widely used reagent for the protection of alcohols due to the stability of the resulting methoxymethyl (MOM) ether under a variety of reaction conditions. However, the significant safety concerns associated with MOM-Cl, namely its classification as a potent carcinogen, have spurred the search for safer and more benign alternatives.[1][2]

This guide provides a comprehensive comparison between the established workhorse, MOM-Cl, and a potential, theoretically safer alternative, 8-(Chloromethoxy)-5-nitro-quinoline. While direct, side-by-side experimental data for 8-(Chloromethoxy)-5-nitro-quinoline is not yet prevalent in the literature, this guide will leverage established principles of physical organic chemistry to infer its properties and compare them to the well-documented performance of MOM-Cl. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their protecting group strategies, balancing synthetic efficiency with laboratory safety.

The Incumbent: Chloromethyl Methyl Ether (MOM-Cl)

MOM-Cl is a highly reactive chloroalkyl ether used to introduce the methoxymethyl (MOM) protecting group onto alcohols, forming a MOM ether.[3] This acetal is stable to a wide range of nucleophilic and basic conditions, making it a valuable tool in complex syntheses.[1][4]

Mechanism of Protection and Deprotection

The protection of an alcohol with MOM-Cl typically proceeds via an SN1-like mechanism. The lone pairs on the ether oxygen of MOM-Cl assist in the departure of the chloride ion, forming a highly reactive oxonium ion. This electrophile is then readily trapped by the alcohol.[4] The reaction is typically carried out in the presence of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated.[5]

Deprotection of MOM ethers is most commonly achieved under acidic conditions.[4] Protonation of one of the ether oxygens facilitates cleavage of the acetal to reveal the parent alcohol and formaldehyde. A variety of acidic conditions can be employed, ranging from strong acids like HCl to milder Lewis acids.[4][5]

The Challenger: 8-(Chloromethoxy)-5-nitro-quinoline

8-(Chloromethoxy)-5-nitro-quinoline is not a commercially common protecting group, and as such, its properties must be inferred from the electronic nature of its constituent parts. The core of this molecule is the 8-hydroxyquinoline scaffold, which is known for its wide range of biological activities and its ability to chelate metals.[6][7] The key features influencing its potential as a protecting group are the 5-nitro group and the quinoline ring system.

A Theoretically Safer Profile

A significant driver for exploring alternatives to MOM-Cl is its high toxicity. MOM-Cl is a potent alkylating agent and a known human carcinogen.[2] The volatility of MOM-Cl further exacerbates these risks, necessitating stringent handling procedures. While the toxicity of 8-(Chloromethoxy)-5-nitro-quinoline has not been explicitly studied, it is a larger, less volatile molecule, which may inherently reduce exposure risks. Furthermore, the quinoline moiety offers a chromophore that could potentially be used for reaction monitoring.

Inferred Reactivity and Stability

The 5-nitro group on the quinoline ring is strongly electron-withdrawing.[7] This electronic effect is anticipated to have a significant impact on the stability of the corresponding ether. The electron-withdrawing nature of the 5-nitro-8-quinolinyl moiety will likely destabilize the carbocation intermediate that would be formed upon cleavage of the C-O bond, analogous to the oxonium ion in the MOM-Cl reaction.[8] This suggests that the formation of the protected ether might be slower or require more forcing conditions compared to MOM-Cl.

Conversely, this electron-withdrawing effect is expected to make the resulting 8-(methoxymethoxy)-5-nitro-quinoline ether more labile to cleavage than a standard MOM ether. The increased electron deficiency on the quinoline ring system would make the ether oxygen more susceptible to protonation and facilitate cleavage under milder acidic conditions. This could offer an advantage in terms of orthogonality, allowing for the selective deprotection of this group in the presence of other acid-sensitive protecting groups that require stronger acidic conditions for removal.

Head-to-Head Comparison: Performance and Practicality

FeatureChloromethyl Methyl Ether (MOM-Cl)8-(Chloromethoxy)-5-nitro-quinoline (Inferred)
Reagent Form Colorless liquidLikely a solid
Volatility HighLow
Toxicity High (Known Human Carcinogen) [2]Unknown, but potentially lower due to reduced volatility
Protection Conditions Mild; typically DIPEA, CH2Cl2, 0 °C to RT[5]Likely to require stronger base or higher temperatures
Deprotection Conditions Acidic (e.g., HCl in MeOH)[4]Milder acidic conditions anticipated
Stability of Protected Ether Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.[1]Likely less stable to acidic conditions. Stability to basic and nucleophilic conditions should be comparable.
Orthogonality Cleaved under acidic conditions, which can be a limitation.Potentially removable under milder acidic conditions, offering better orthogonality with other acid-labile groups.
Reaction Monitoring Not straightforwardThe quinoline chromophore may allow for UV-Vis or TLC visualization.
Commercial Availability Readily availableNot commercially available as a standard reagent

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOM-Cl[5]

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIPEA.

  • Slowly add MOM-Cl to the solution. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a MOM Ether using Hydrochloric Acid[4]

Materials:

  • MOM-protected compound (1.0 equiv)

  • Methanol (MeOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the MOM-protected compound in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated HCl.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an appropriate drying agent, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Hypothetical Protocol for Protection using 8-(Chloromethoxy)-5-nitro-quinoline

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • 8-(Chloromethoxy)-5-nitro-quinoline (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 8-(Chloromethoxy)-5-nitro-quinoline in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Concepts

G cluster_mom MOM-Cl Protection/Deprotection cluster_qn 8-(Chloromethoxy)-5-nitro-quinoline (Inferred) Alcohol_MOM R-OH MOM_Protected R-O-MOM Alcohol_MOM->MOM_Protected Protection MOM_Cl MOM-Cl, DIPEA MOM_Protected->Alcohol_MOM Deprotection Acid_MOM H+ Alcohol_QN R-OH QN_Protected R-O-CH2-O-(5-nitro-8-quinolinyl) Alcohol_QN->QN_Protected Protection QN_Cl 8-(Chloromethoxy)-5-nitro-quinoline, Base QN_Protected->Alcohol_QN Deprotection Mild_Acid_QN Mild H+

Caption: General workflows for alcohol protection and deprotection.

Conclusion

Chloromethyl methyl ether remains a highly effective and well-understood protecting group for alcohols. Its primary and significant drawback is its high toxicity. While direct experimental evidence is lacking for 8-(Chloromethoxy)-5-nitro-quinoline, a theoretical analysis based on fundamental chemical principles suggests it could be a viable, and potentially safer, alternative. The electron-withdrawing nature of the 5-nitro-quinoline moiety is expected to render the resulting ether more susceptible to acidic cleavage, potentially offering a degree of orthogonality not readily achieved with standard MOM ethers.

The development and characterization of new protecting groups with improved safety profiles is of paramount importance in modern organic synthesis. Further experimental investigation into the synthesis, reactivity, and toxicological profile of 8-(Chloromethoxy)-5-nitro-quinoline and related compounds is warranted to validate the theoretical advantages outlined in this guide. For now, researchers must weigh the established utility and known risks of MOM-Cl against the potential, yet unproven, benefits of this and other novel protecting group strategies.

References

  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • ACS Publications. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS.
  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROMETHYL METHYL ETHER.
  • Reddit. (2024, December 10).
  • PMC. (2019, May 14).
  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.
  • Thieme. (2010, March 22). Simple and Selective Deprotection of MOM Ethers.
  • UT Southwestern. Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • ScienceDirect. (2009). The effect of electron-withdrawing groups in the fragmentation of the radical anions of benzyl phenyl ethers.
  • Cardinal Scholar. Synthesis of Quinoline Analogues.
  • Organic Syntheses.
  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Khan Academy. (2022, August 18).
  • Jack Westin. Cleavage of Ethers.
  • BenchChem. (2025).
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers.
  • PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (2020, December 23). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Pergamon Press. (1965). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • Chemical Reviews. (1961). THE CLEAVAGE OF ETHERS.
  • PMC. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • PMC. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • Open Access Journals. (2013, December 10).
  • ChemTalk. Protecting Groups in Organic Synthesis.
  • Dalton Transactions. (2006). Investigations on the electronic effects of the peripheral 4′-group on 5-(4′-substituted)phenylazo-8-hydroxyquinoline ligands: zinc and aluminium complexes.
  • OoCities.org.
  • MDPI. (2021). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • Google Patents. US4167638A - Process for production of 8-NHR quinolines.

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Comparative

A Senior Application Scientist's Guide to Unambiguous Structural Validation: The Case of 8-(Chloromethoxy)-5-nitro-quinoline using 2D NMR

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis. Introduction: The Challenge of Positional Isomerism in Drug Intermediates In the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Introduction: The Challenge of Positional Isomerism in Drug Intermediates

In the synthesis of complex heterocyclic molecules, such as quinoline derivatives, the unambiguous confirmation of structure is paramount. Positional isomerism, where functional groups are located at different positions on a core scaffold, can lead to vastly different chemical properties and biological activities. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) often proves insufficient for definitive assignment, as overlapping signals and complex coupling patterns can obscure the precise connectivity of the molecule.[1][2] This is particularly true for polysubstituted aromatic systems like 8-(Chloromethoxy)-5-nitro-quinoline.

This guide provides an in-depth, field-proven methodology for validating the specific substitution pattern of 8-(Chloromethoxy)-5-nitro-quinoline. We will demonstrate how a synergistic application of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable evidence of the molecular structure, moving beyond simple spectral interpretation to a logical, self-validating system of analysis.

The Structural Hypothesis: Defining the Target

Our objective is to confirm the structure of 8-(Chloromethoxy)-5-nitro-quinoline, a potentially valuable intermediate in pharmaceutical research.[3][4] The hypothesized structure, with the conventional IUPAC numbering for the quinoline ring system, is presented below. Our task is to prove the placement of the nitro group at the C5 position and the chloromethoxy group at the C8 position.

Figure 1: Hypothesized Structure of 8-(Chloromethoxy)-5-nitro-quinoline

The 2D NMR Toolkit: A Multi-Dimensional Approach to Connectivity

To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the connectivity puzzle, and together they create a comprehensive and unambiguous picture.[5][6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is invaluable for tracing out the proton networks within the individual rings of the quinoline system.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). It provides a direct link between the ¹H and ¹³C spectra, definitively assigning protonated carbons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are crucial for connecting different spin systems and for placing substituents by linking them to specific quaternary (non-protonated) carbons.[2][3][5]

Experimental Design and Protocols

Scientific integrity begins with robust and reproducible experimental design. The following protocols represent a standardized workflow for the NMR analysis of quinoline derivatives.[2][3]

Sample Preparation
  • Weighing the Sample: Accurately weigh 20-30 mg of the synthesized 8-(Chloromethoxy)-5-nitro-quinoline for comprehensive 1D and 2D NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many quinoline derivatives due to its high polarity.[3]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean glass vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter any particulates, transfer the solution into a clean, high-precision 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, use the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) as the internal standard.

NMR Data Acquisition

The following are typical acquisition parameters on a 500 MHz spectrometer.

Experiment Key Parameters Objective
¹H NMR 32 scans, 45° pulse, 2s relaxation delayObtain a high-resolution proton spectrum.
¹³C{¹H} NMR 1024 scans, 30° pulse, 2s relaxation delayObtain a proton-decoupled carbon spectrum.
gCOSY 4-8 scans, 256 increments in F1Identify H-H spin systems.[2]
gHSQC 8-16 scans, 256 increments in F1Correlate protons to their directly attached carbons.
gHMBC 16-64 scans, 512 increments in F1, long-range coupling delay optimized for 8 HzIdentify long-range H-C correlations to establish connectivity across quaternary carbons.[2]

Data Interpretation: A Step-by-Step Structural Elucidation

The core of this guide is the logical deduction of the structure from the spectral data. We will walk through the analysis of each spectrum, building our case layer by layer.

Step 1: Analysis of 1D Spectra and Predicted Chemical Shifts

First, we predict the chemical shifts based on the substituent effects. The nitro group at C5 is a strong electron-withdrawing group, which will significantly deshield nearby protons (H4, H6). The chloromethoxy group at C8 is an ether linkage, which is electron-donating and will shield adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-(Chloromethoxy)-5-nitro-quinoline in DMSO-d₆

Position Atom Predicted δ (ppm) Multiplicity Rationale
2H2~8.9ddTypical quinoline H2, coupled to H3 and H4.
3H3~7.8ddCoupled to H2 and H4.
4H4~9.1ddDeshielded by proximity to N and peri-effect of NO₂ at C5.
6H6~8.7dDeshielded by adjacent NO₂ group. Coupled to H7.
7H7~7.9dCoupled to H6.
-OCH₂ClH~6.0sMethylene protons adjacent to O and Cl. Singlet.
2C2~152CH
3C3~123CH
4C4~135CH
4aC4a~128CQuaternary carbon.
5C5~145CQuaternary carbon, attached to NO₂.
6C6~125CH
7C7~120CH
8C8~150CQuaternary carbon, attached to -OCH₂Cl.
8aC8a~140CQuaternary carbon.
-OCH₂ClC~75CH₂
Step 2: Establishing Spin Systems with COSY

The COSY spectrum will reveal the connectivity of the protons. We expect to see two distinct, isolated spin systems.

  • System A (Pyridine Ring): A correlation pathway connecting H2 ↔ H3 ↔ H4 .

  • System B (Benzene Ring): A simple correlation between H6 ↔ H7 .

The absence of correlations between these two systems, and the absence of any other aromatic proton correlations, confirms the substitution pattern on the protonated carbons.

Step 3: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides the first crucial link between the proton and carbon frameworks. It will show direct, one-bond correlations for every protonated carbon.

  • H2 will correlate to C2.

  • H3 will correlate to C3.

  • H4 will correlate to C4.

  • H6 will correlate to C6.

  • H7 will correlate to C7.

  • The methylene protons (~6.0 ppm) will correlate to the -OCH₂Cl carbon (~75 ppm).

Step 4: Assembling the Final Structure with HMBC

The HMBC spectrum provides the definitive, long-range correlations that connect all the fragments and confirm the substituent positions. This is where the structure is unequivocally validated.

Table 2: Key Expected HMBC Correlations for Structural Validation

Proton(s) Observed Correlation to Carbon(s) Structural Significance
-OCH₂Cl (~6.0 ppm)C8 (~150 ppm)CRITICAL: This ³JCH correlation unambiguously links the chloromethoxy group to the C8 position of the quinoline ring.
H7 (~7.9 ppm)C5, C8aConfirms H7 is adjacent to the C5 and C8a quaternary carbons. The correlation to C5 is key to placing the nitro group.
H6 (~8.7 ppm)C8, C4aConfirms H6 is adjacent to the C8 and C4a quaternary carbons.
H4 (~9.1 ppm)C5, C8aCRITICAL: The ³JCH correlation from H4 across the ring to C5 provides definitive proof of the C5-substituent. Since H4 is a doublet of doublets and part of the H2-H3-H4 spin system, this confirms the nitro group is at C5.
H2 (~8.9 ppm)C4, C8aStandard quinoline correlations confirming the pyridine ring structure.

The combination of these correlations, especially the link from the -OCH₂Cl protons to C8 and the link from H4 to C5, leaves no room for ambiguity. Any other positional isomer would produce a completely different set of HMBC correlations.

Visualizing the Validation Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical connections derived from the key HMBC data.

G cluster_exp Experimental Workflow cluster_analysis Data Analysis & Logic Sample Sample Preparation Acq_1D 1D NMR Acquisition (¹H, ¹³C) Sample->Acq_1D Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq_1D->Acq_2D Proc Data Processing & Referencing Acq_2D->Proc COSY COSY (H-H Spin Systems) Proc->COSY HSQC HSQC (Direct C-H Bonds) Proc->HSQC HMBC HMBC (Long-Range C-H Bonds) Proc->HMBC Integration Integration of All Data COSY->Integration HSQC->Integration HMBC->Integration Validation Unambiguous Structure Validation Integration->Validation

Caption: A flowchart of the experimental and analytical workflow for 2D NMR-based structure validation.

G Quinoline Quinoline C8_Node C8 Carbon Quinoline:s->C8_Node from H7 C5_Node C5 Carbon Quinoline:s->C5_Node ³J(C,H) from H4 Sub1 Sub1 Sub1->C8_Node ³J(C,H) Sub2 -NO₂ Group (at C5) C5_Node->Sub2 C5-N Bond

Caption: Logical diagram showing how key HMBC correlations definitively link the substituents to the quinoline core.

Comparison with Alternative Methodologies

While 2D NMR is exceptionally powerful, it is important to understand its place relative to other structural elucidation techniques.

  • X-ray Crystallography: Considered the "gold standard," it provides an absolute 3D structure. However, its primary limitation is the requirement for a high-quality single crystal, which can be difficult or impossible to grow for many compounds. 2D NMR provides a definitive structure in the solution phase, which is often more relevant to the compound's application environment.

  • Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition, but it cannot distinguish between positional isomers. Fragmentation patterns in MS/MS can provide clues about the structure, but they are rarely as definitive as the direct connectivity information from 2D NMR.

For routine confirmation and for compounds that do not readily crystallize, the suite of 2D NMR experiments described here offers the most efficient and conclusive method for structural validation.

Conclusion

The structural validation of 8-(Chloromethoxy)-5-nitro-quinoline serves as a clear example of the power and necessity of modern 2D NMR spectroscopy. By systematically applying COSY, HSQC, and particularly HMBC experiments, we can move beyond ambiguous 1D data to build a complete and self-validating map of atomic connectivity. The critical long-range correlations observed in the HMBC spectrum act as the final pieces of the puzzle, confirming the precise locations of the nitro and chloromethoxy substituents. This rigorous, logic-based approach ensures the scientific integrity of the synthesized material, providing a solid foundation for subsequent research and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem Technical Support.
  • Deshpande, A. R., et al. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 93(3), 563-566. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem Technical Support.
  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-4.
  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • MolPort. (n.d.). 8-(chloromethoxy)-5-nitroquinoline. MolPort. [Link]

  • Yadav, P., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 850-854. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 8-(Chloromethoxy)-5-nitro-quinoline

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 8-(Chloromethoxy)-5-nitro-quinoline. As a laboratory professional, your safety, and the integrity of our environment, are par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 8-(Chloromethoxy)-5-nitro-quinoline. As a laboratory professional, your safety, and the integrity of our environment, are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. The procedures outlined here are grounded in established safety protocols from regulatory bodies and best practices for chemical waste management.

Hazard Assessment: A Compound of Triple Concern

Causality: The principle of treating a chemical with unknown comprehensive data is to assume the risks associated with its structural components. This proactive stance is a cornerstone of laboratory safety, preventing underestimation of potential hazards.

The hazard profile can be broken down as follows:

ComponentAssociated HazardsRationale & Authoritative Context
Quinoline Moiety Suspected carcinogen, potential mutagen, toxic to aquatic life with long-lasting effects.[1][2]Quinoline and its derivatives are known for their biological activity and potential for environmental persistence. Regulatory bodies like OSHA and the European Chemicals Agency provide guidelines on exposure limits due to these risks.[1]
Nitro Group Potential for reactivity or instability, toxicity.Aromatic nitro compounds can be toxic and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[3][4]
Chloromethoxy Group High Reactivity, Potential Carcinogen, Lachrymator.The chloromethoxy group is structurally related to chloromethyl methyl ether, a potent human carcinogen. It is also highly reactive and can hydrolyze to release hydrochloric acid and formaldehyde. This functional group classifies the entire molecule as a halogenated organic compound .[5][6]

graph HazardProfile {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Helvetica"];
edge [fontname="Helvetica"];

// Central Node A [label="8-(Chloromethoxy)-5-nitro-quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, width=3.5];

// Functional Groups B [label="Quinoline Core", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Nitro Group", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Chloromethoxy Group", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Associated Hazards B1 [label="Suspected Carcinogen\nAquatic Toxicity", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Toxicity\nReactivity", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D1 [label="High Reactivity\nPotential Carcinogen\nHalogenated Waste", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -- B [label="constitutes"]; A -- C [label="contains"]; A -- D [label="contains"]; B -- B1 [label="imparts risk of"]; C -- C1 [label="imparts risk of"]; D -- D1 [label="imparts risk of"]; }

Caption: Hazard profile of 8-(Chloromethoxy)-5-nitro-quinoline.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[7] Adherence to PPE protocols is the first line of defense against chemical exposure.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3]To prevent skin contact. The compound is presumed to be a skin irritant and potentially harmful upon dermal absorption.[2][8]
Eye/Face Protection Safety goggles and a face shield.[3]To protect against splashes and potential lachrymatory effects from the chloromethoxy group.
Body Protection A lab coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Use a NIOSH-approved respirator if dust or aerosols may be generated.Given the lack of specific toxicity data and the presence of a nitro group, minimizing inhalation exposure is critical.[8]

Spill Management Protocol

Accidents can happen. A prepared response is critical to mitigating risk.

For Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Avoid raising dust.[3]

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous liquid waste.[3]

For Major Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[7]

  • Prevent entry into the area until it is cleared by safety professionals.

Step-by-Step Disposal Workflow

The disposal of 8-(Chloromethoxy)-5-nitro-quinoline is governed by its classification as a halogenated organic hazardous waste .[6][9][10] This classification is critical and dictates the entire disposal pathway.

Step 1: Waste Identification and Segregation
  • Trustworthiness: Proper segregation is the most critical step in a self-validating waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

  • This compound must be collected in a waste container specifically designated for HALOGENATED ORGANIC SOLVENTS/SOLIDS .[5][9][11]

  • DO NOT mix this waste with:

    • Non-halogenated organic waste.[11]

    • Aqueous waste (acids, bases).[9]

    • Oxidizing agents.

    • Reactive metals.

Step 2: Containerization & Labeling
  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[12] Plastic containers are often preferred to glass to minimize the risk of breakage.[13]

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[5] The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "8-(Chloromethoxy)-5-nitro-quinoline ". Do not use abbreviations or chemical formulas.[12][13]

    • A list of all components if it is a mixed waste stream.

    • The primary hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").

    • The date of waste generation and the principal investigator's name and lab number.[13]

Step 3: Waste Accumulation
  • Solid Waste: Unused solid 8-(Chloromethoxy)-5-nitro-quinoline or contaminated materials (e.g., weigh boats, contaminated absorbent from spills) should be placed directly into the labeled solid halogenated waste container.[3]

  • Liquid Waste: Solutions containing 8-(Chloromethoxy)-5-nitro-quinoline should be collected in a labeled liquid halogenated waste container.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[12] Store the container in a designated satellite accumulation area within the lab, away from incompatible materials.[12]

Step 4: Decontamination of Glassware
  • Expertise: The decontamination process itself generates hazardous waste, which must be managed correctly.

  • Rinse contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable solvent, such as acetone or ethanol.

  • This first rinsate is considered acutely hazardous and must be collected and added to your liquid halogenated hazardous waste container.[3]

  • Subsequent rinses can be managed according to your institution's specific guidelines.

Step 5: Final Disposal
  • Once the waste container is nearly full (around 90%), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[3][13]

  • The ultimate disposal of this chemical waste will be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration, which is necessary to destroy halogenated organic compounds safely.[3]

DisposalWorkflow A Identify Waste: 8-(Chloromethoxy)-5-nitro-quinoline B Classify as: HALOGENATED ORGANIC WASTE A->B C Select Compatible Container (Sealed, Good Condition) B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards C->D E Collect Waste (Solid or Liquid) D->E F Decontaminate Glassware Collect Rinsate as Waste D->F G Store Container in Satellite Accumulation Area E->G F->G H Arrange for Pickup by EHS / Licensed Contractor G->H I Final Disposal via High-Temperature Incineration H->I

Sources

Handling

Personal protective equipment for handling 8-(Chloromethoxy)-5-nitro-quinoline

This comprehensive safety and operational guide outlines the rigorous protocols required for handling 8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) . As an advanced intermediate frequently utilized in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive safety and operational guide outlines the rigorous protocols required for handling 8-(Chloromethoxy)-5-nitroquinoline (CAS: 1501350-97-5) . As an advanced intermediate frequently utilized in the synthesis of nitroxoline prodrugs for anti-tumor and antibacterial applications [1], this compound presents unique handling challenges due to its highly reactive functional groups.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, one must first understand the chemical reactivity of the substance. 8-(Chloromethoxy)-5-nitroquinoline contains an α -halo ether moiety (the chloromethoxy group).

Mechanistic Hazards:

  • Moisture Sensitivity & Hydrolysis: α -halo ethers are highly susceptible to nucleophilic attack. Upon exposure to ambient humidity or water, the chloromethoxy group rapidly hydrolyzes. This reaction cleaves the ether, yielding 5-nitroquinolin-8-ol while off-gassing hydrogen chloride (HCl) (a severe respiratory and ocular corrosive) and formaldehyde (a volatile, known human carcinogen) [2].

  • Alkylating Potential: Because the carbon bonded to the chlorine atom is highly electrophilic, the intact molecule acts as an alkylating agent. Alkylating agents are inherently hazardous as they can covalently bind to DNA and cellular proteins, presenting mutagenic and carcinogenic risks [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive α -halo ethers. The PPE strategy must provide a total barrier against both the solid particulate and its volatile hydrolysis byproducts.

Protection ZoneRequired PPE SpecificationMechanistic Justification
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm) or inert Glovebox.Prevents inhalation of localized formaldehyde or HCl gas generated by ambient moisture hydrolysis.
Ocular/Face Chemical splash goggles paired with a full-face shield.Protects mucous membranes from corrosive HCl vapor and prevents severe eye damage from accidental solid transfer.
Dermal (Hands) Double-gloving: Inner layer of standard Nitrile (4 mil); Outer layer of Butyl rubber or heavy-duty Nitrile (8+ mil).Butyl rubber provides superior resistance to aldehydes and chlorinated compounds. Double-gloving allows safe removal of the contaminated outer layer if compromised.
Dermal (Body) Flame-resistant (FR) laboratory coat, fully buttoned, with a chemical-resistant apron (e.g., Tychem).Prevents systemic absorption through the skin and protects against reactive degradation products.

Operational Workflow: Handling & Transfer

The following step-by-step methodology ensures that the compound remains stable and the operator remains unexposed during routine laboratory operations.

Step 1: Environmental Preparation

  • Purge the reaction vessel and transfer containers with an inert gas (dry Argon or Nitrogen) to eliminate ambient moisture.

  • Ensure the chemical fume hood is clear of incompatible materials, specifically strong bases, oxidizers, and protic solvents (unless intended for the reaction).

  • Place a localized spill kit containing an inert absorbent (e.g., vermiculite) and a weak solid base (e.g., sodium bicarbonate) inside the hood.

Step 2: Transfer Protocol

  • Don all PPE specified in the matrix above.

  • Perform all weighing operations inside the fume hood. If an analytical balance is outside the hood, weigh the empty, dry, inert-gas-flushed vial, seal it with a PTFE-lined septum cap, transport it to the hood, add the chemical, reseal it, and re-weigh it to determine the mass by difference.

  • Use static-free, disposable spatulas to prevent aerosolization of the powder.

Step 3: Reaction Initiation

  • Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry dichloromethane or tetrahydrofuran) under an inert atmosphere before introducing other reagents.

  • Monitor the temperature; alkylation reactions with chloromethoxy groups can be highly exothermic.

Spill Response & Chemical Disposal Plan

Because of its reactivity, 8-(Chloromethoxy)-5-nitroquinoline cannot be disposed of directly into standard solid or liquid waste streams. It must be chemically quenched (deactivated) first.

Standard Quenching & Disposal Methodology:

  • Preparation of Quench Solution: In a dedicated flask inside the fume hood, prepare a quenching bath of Methanol or Ethanol containing an excess of a weak base (e.g., 10% w/v Sodium Bicarbonate or Sodium Carbonate). The alcohol serves as a controlled nucleophile, while the base neutralizes the generated HCl.

  • Controlled Addition: Slowly add the waste containing 8-(Chloromethoxy)-5-nitroquinoline (or the pure solid, in the event of a spill cleanup) to the stirred quenching bath. Do not add the quench solution to the solid , as this may cause a rapid, uncontrolled exothermic reaction.

  • Agitation: Stir the mixture at room temperature for at least 12-24 hours to ensure complete solvolysis of the chloromethoxy group.

  • Verification & Segregation: Once the solid is fully dissolved and the reaction has ceased bubbling (no more CO2​ generation from the neutralized HCl), the resulting solution is transferred to a properly labeled "Hazardous Organic Liquid Waste" container. The label must explicitly state the presence of methanol/ethanol, neutralized salts, and quinoline derivatives [3].

Workflow Visualization

G Start 1. Risk Assessment & Inert Prep PPE 2. Don Advanced PPE (Butyl Gloves, Face Shield) Start->PPE Hood 3. Transfer & Weighing (Strictly inside Fume Hood) PPE->Hood Spill Spill / Exposure (Isolate & Use Bicarbonate) Hood->Spill If compromised Dispose 4. Controlled Quenching (Alcohol + Weak Base) Hood->Dispose Routine Disposal Spill->Dispose Waste 5. Segregate as Organic Liquid Waste Dispose->Waste

Caption: Operational workflow for the safe handling, transfer, and disposal of reactive chloromethoxy compounds.

References

  • European Patent Office (EPO). (2023). Crystal Form of Nitroxoline Prodrug, Pharmaceutical Composition Containing Same, and Preparation Method Therefor and Application Thereof (Patent No. EP4129983A1).
  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (Provides regulatory and mechanistic safety baselines for handling highly reactive, carcinogenic alpha-halo ethers). Retrieved from:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. (Standard protocols for quenching reactive organic intermediates). Retrieved from:[Link]

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